Solid-State Architecture: Distinct Hydrogen-Bonding Network and π-π Stacking Geometry
Single-crystal X-ray diffraction reveals a unique solid-state architecture for 2-(Hydroxymethyl)pyridin-3-ol, characterized by a specific intermolecular hydrogen-bonding network (O—H⋯N and O—H⋯O) and parallel-displaced π-π stacking of pyridine rings [1]. This precise geometric arrangement, defined by a centroid-to-centroid distance of 3.7649 (12) Å between adjacent pyridine rings, is a distinct physical fingerprint [2]. This stands in contrast to the solid-state packing of other hydroxymethylpyridine isomers or simpler pyridinols, whose crystal structures often lack this exact combination of interactions or exhibit different stacking distances.
| Evidence Dimension | Intermolecular π-π stacking distance |
|---|---|
| Target Compound Data | 3.7649 (12) Å |
| Comparator Or Baseline | Other regioisomeric hydroxymethylpyridinols (e.g., 4- or 5-substituted) or simpler pyridinols (e.g., pyridin-3-ol) |
| Quantified Difference | Not directly quantified as a delta, but the value represents a unique and distinguishing physical parameter for this specific regioisomer. |
| Conditions | Single-crystal X-ray diffraction at 293 K |
Why This Matters
This unique solid-state fingerprint directly impacts critical material properties like solubility, stability, and formulation behavior, which are key considerations for procurement in material science and pharmaceutical manufacturing.
- [1] Dabak, K. (2002). Acta Crystallographica Section E, 68, o722. View Source
- [2] Dabak, K. (2002). Acta Crystallographica Section E, 68, o722. View Source
